molecular formula C10H13NO3 B102446 N-Hydroxyphenacetin CAS No. 19315-64-1

N-Hydroxyphenacetin

Cat. No. B102446
CAS RN: 19315-64-1
M. Wt: 195.21 g/mol
InChI Key: GPMYDZBSYQUDJZ-UHFFFAOYSA-N
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Description

N-Hydroxyphenacetin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. It is a derivative of phenacetin, a popular pain-relieving drug that was banned due to its harmful side effects. N-Hydroxyphenacetin is synthesized through a complex process involving several chemical reactions, and its mechanism of action is not yet fully understood.

Mechanism Of Action

The mechanism of action of N-Hydroxyphenacetin is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells.

Biochemical And Physiological Effects

N-Hydroxyphenacetin has been shown to have several biochemical and physiological effects. It can induce DNA damage in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-Hydroxyphenacetin has several advantages and limitations when used in lab experiments. Its anti-cancer properties make it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and the need for specialized equipment and expertise make it challenging to produce in large quantities. Additionally, its potential toxicity and lack of understanding of its mechanism of action make it difficult to use in clinical trials.

Future Directions

There are several future directions for the research and development of N-Hydroxyphenacetin. One potential area of focus is the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to understand its mechanism of action and potential side effects. It may also be useful in the development of new organic compounds and reagents for use in organic chemistry reactions. Overall, N-Hydroxyphenacetin has significant potential in various fields and warrants further investigation.

Synthesis Methods

The synthesis of N-Hydroxyphenacetin involves several steps, starting with the reaction of p-nitrophenol with acetic anhydride to produce p-nitrophenacetin. The resulting compound is then reduced using iron powder to yield phenacetin. Next, phenacetin is reacted with hydroxylamine hydrochloride and sodium acetate to produce N-Hydroxyphenacetin. The final product is purified using recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-Hydroxyphenacetin has several potential applications in scientific research, particularly in the fields of medicine and chemistry. It has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. It can also be used as a reagent in organic chemistry reactions, including the synthesis of various organic compounds.

properties

CAS RN

19315-64-1

Product Name

N-Hydroxyphenacetin

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3

InChI Key

GPMYDZBSYQUDJZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Other CAS RN

19315-64-1

synonyms

N-hydroxyphenacetin
N-hydroxyphenacetin, 1-(14)C-labeled cpd
N-hydroxyphenacetin, 2-hydroxy isomer
N-hydroxyphenacetin, 3-hydroxy isome

Origin of Product

United States

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